molecular formula C23H18N2O2 B13072009 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13072009
M. Wt: 354.4 g/mol
InChI Key: ZHWHBSDEQLXSOU-UHFFFAOYSA-N
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Description

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a biphenyl group, a pyrazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable reagent to introduce the oxy group at the 4-position.

    Formation of Pyrazole Ring: The intermediate is then reacted with hydrazine and an appropriate aldehyde to form the pyrazole ring.

    Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 4-position of the pyrazole ring through a formylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly used.

Major Products

    Oxidation: 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new drugs.

    Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carbaldehyde: Lacks the pyrazole ring and methyl group.

    3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the biphenyl group.

    5-(Biphenyl-4-yloxy)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group.

Uniqueness

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the biphenyl and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-1-phenyl-5-(4-phenylphenoxy)pyrazole-4-carbaldehyde

InChI

InChI=1S/C23H18N2O2/c1-17-22(16-26)23(25(24-17)20-10-6-3-7-11-20)27-21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-16H,1H3

InChI Key

ZHWHBSDEQLXSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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